

chemical structure and properties of 1-Methyl-nicotinamide Methosulphate

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Compound of Interest

Compound Name: *1-Methyl-nicotinamide
Methosulphate*

Cat. No.: *B562193*

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An In-depth Technical Guide to 1-Methyl-nicotinamide Methosulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-nicotinamide Methosulphate is a salt containing the active cation 1-methylnicotinamide (1-MNA). 1-MNA is an endogenous metabolite of nicotinamide (Vitamin B3), produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. Once considered an inactive metabolite, recent research has unveiled its significant biological activities, positioning it as a molecule of interest for therapeutic development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **1-Methyl-nicotinamide Methosulphate**, with a focus on its underlying signaling pathways and the experimental methodologies used for its study.

Chemical Structure and Properties

The chemical structure of **1-Methyl-nicotinamide Methosulphate** consists of the 1-methylnicotinamide cation and a methyl sulfate anion.

Chemical Structure of 1-Methyl-nicotinamide Cation:

Caption: Chemical structure of the 1-Methyl-nicotinamide (1-MNA) cation.

Physicochemical Properties

Quantitative data for **1-Methyl-nicotinamide Methosulphate** and related compounds are summarized below. Data for the methosulphate salt is limited; therefore, properties of the closely related chloride salt and the free cation are also provided for comparison.

Property	1-Methyl-nicotinamide Methosulphate	1-Methyl-nicotinamide Cation (1-MNA)	N'-Methylnicotinamide
CAS Number	58971-09-8[3]	3106-60-3[1]	114-33-0
Molecular Formula	C ₈ H ₁₂ N ₂ O ₅ S[3]	C ₇ H ₉ N ₂ O ⁺ [1]	C ₇ H ₈ N ₂ O
Molecular Weight	250.27 g/mol [3]	137.16 g/mol [1]	136.15 g/mol [4]
Monoisotopic Mass	248.0467 g/mol [5]	137.0715 g/mol	136.0637 g/mol [4]
Physical State	Solid	Solid	Solid[4]
Melting Point	Not available	Not available	102 - 105 °C[4]
Boiling Point	Not available	Not available	Not available
Water Solubility	Soluble	855 mg/mL[6]	Soluble
logP	Not available	-2.06[7]	0.00[4]

Synthesis

1-Methyl-nicotinamide Methosulphate is synthesized via the N-methylation of nicotinamide. This is a standard quaternization reaction of a pyridine nitrogen.

Experimental Protocol: Synthesis of 1-Methyl-nicotinamide Methosulphate

Objective: To synthesize **1-Methyl-nicotinamide Methosulphate** by N-methylation of nicotinamide using dimethyl sulfate.

Materials:

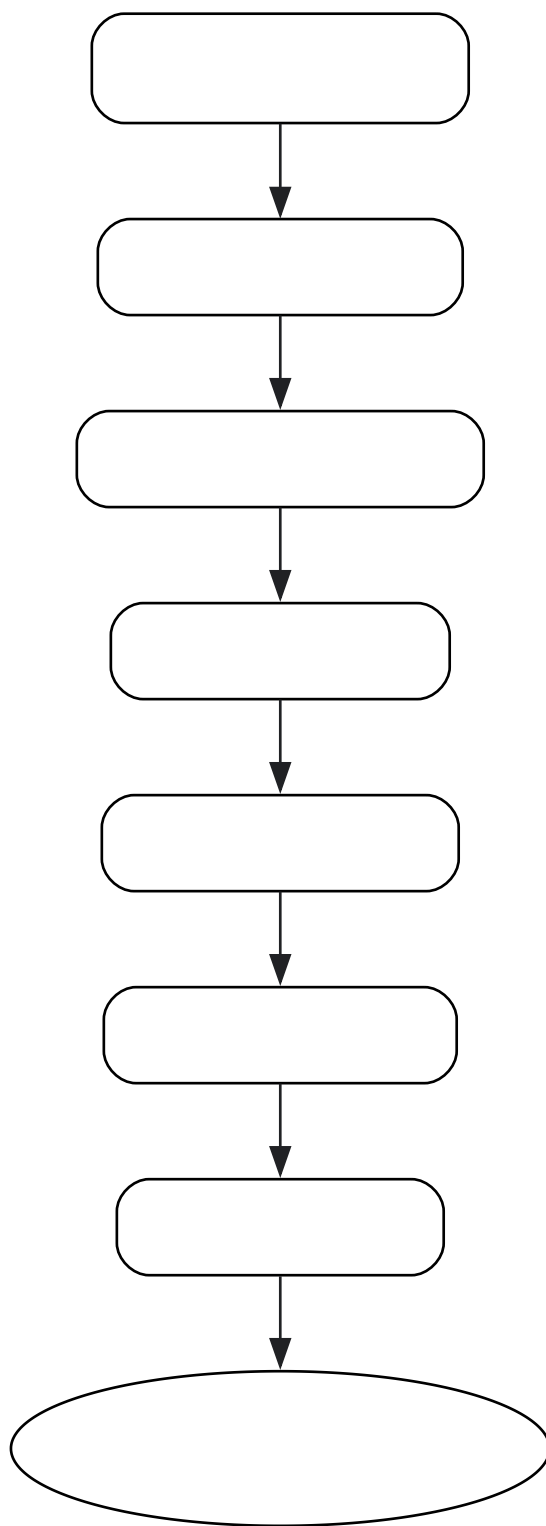
- Nicotinamide
- Dimethyl sulfate
- Acetone (or other suitable solvent)
- Stirring plate and magnetic stir bar
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Büchner funnel and filter paper
- Crystallization dish

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as acetone.
- **Addition of Methylating Agent:** While stirring, slowly add an equimolar amount of dimethyl sulfate to the nicotinamide solution. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.
- **Reaction:** Gently reflux the reaction mixture with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** After the reaction is complete, allow the mixture to cool to room temperature. The product, **1-Methyl-nicotinamide Methosulphate**, should precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated or a non-solvent can be added to induce crystallization.

- Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
- Recrystallization: For further purification, recrystallize the product from a suitable solvent system (e.g., methanol/acetone).
- Drying: Dry the purified crystals under vacuum to obtain the final product.

Workflow for Synthesis:



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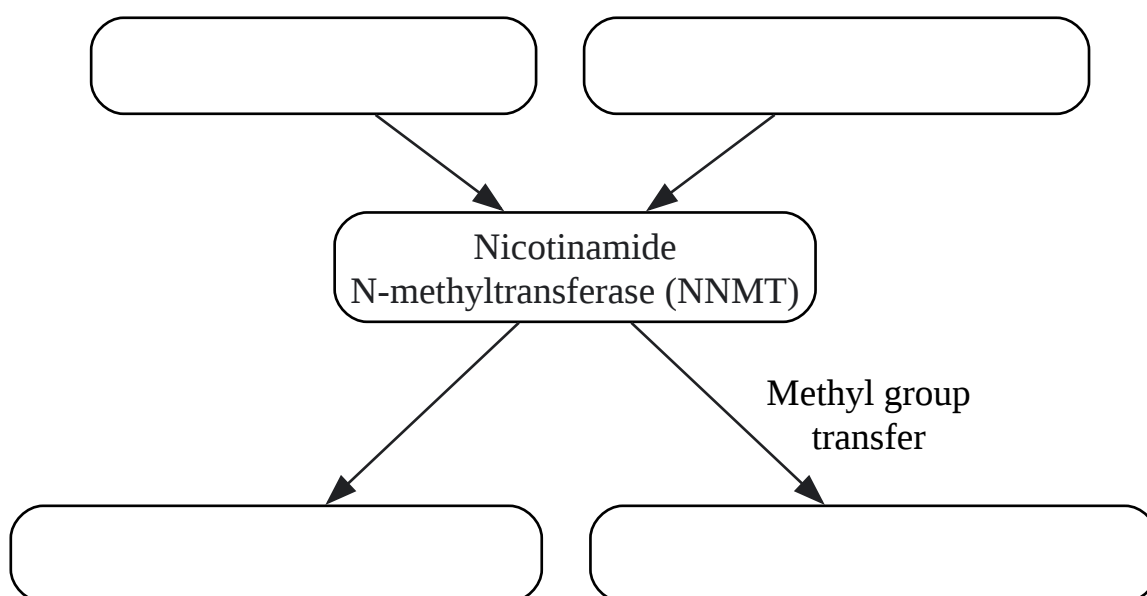
Caption: Workflow for the synthesis of **1-Methyl-nicotinamide Methosulphate**.

Biological Activities and Signaling Pathways

1-MNA exhibits a range of biological activities, including anti-inflammatory, anti-thrombotic, and vascular protective effects. These effects are mediated through several key signaling pathways.

Biosynthesis of 1-Methyl-nicotinamide (1-MNA)

1-MNA is endogenously produced from nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT). This reaction uses S-adenosyl methionine (SAM) as a methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH)[1][2].

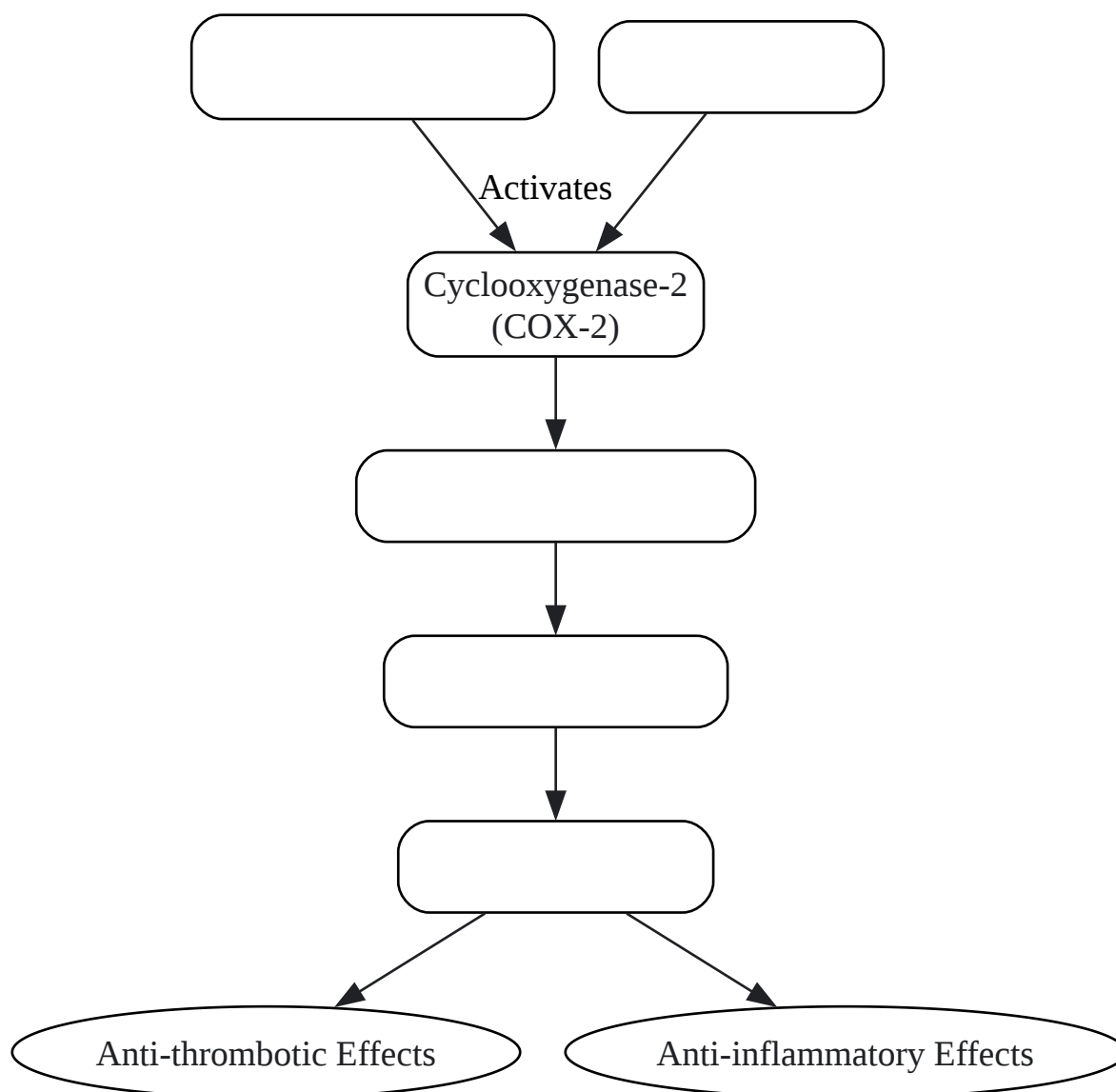


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Caption: Biosynthesis of 1-Methyl-nicotinamide (1-MNA) from nicotinamide.

Cyclooxygenase-2 (COX-2) / Prostacyclin (PGI₂) Pathway

1-MNA has been shown to exert anti-thrombotic and anti-inflammatory effects by activating the COX-2/PGI₂ pathway[8][9]. This leads to an increase in the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.

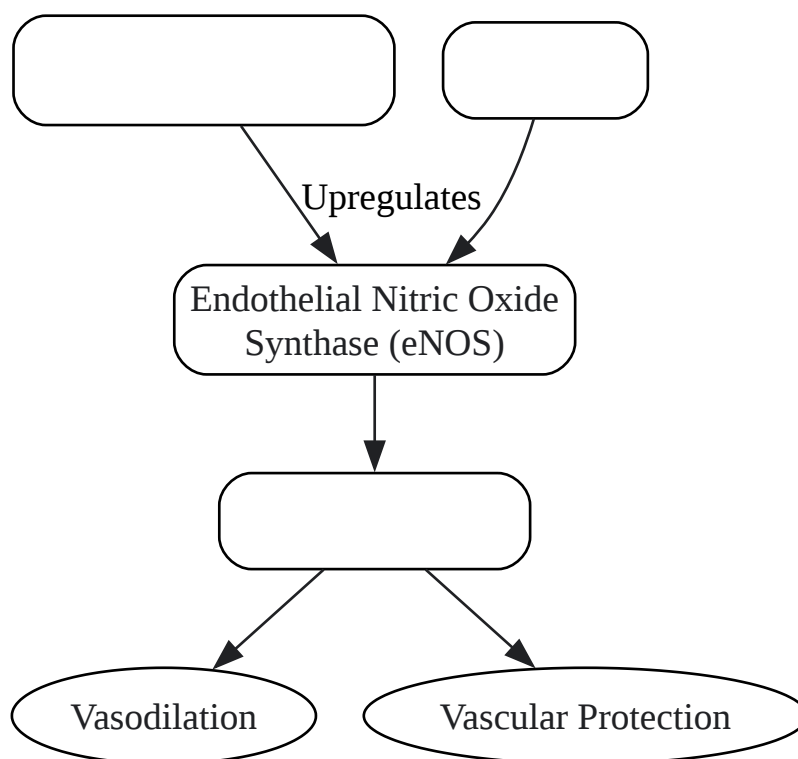


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Caption: 1-MNA activates the COX-2/PGI₂ signaling pathway.

Endothelial Nitric Oxide Synthase (eNOS) / Nitric Oxide (NO) Pathway

1-MNA also plays a role in vascular protection by enhancing the bioavailability of nitric oxide (NO)[10]. It is thought to upregulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium.



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Caption: 1-MNA modulates the eNOS/NO signaling pathway.

Analytical Methodologies

Accurate quantification of 1-MNA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) with UV or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC-UV/Fluorescence Method for 1-MNA Quantification

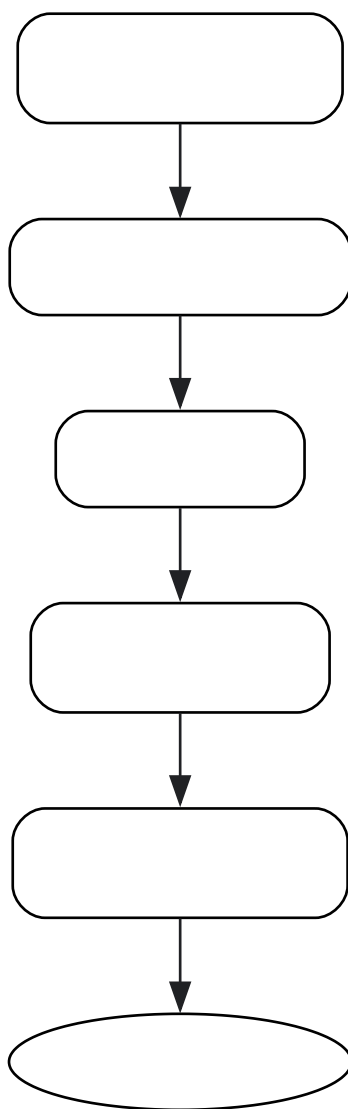
This method often involves a derivatization step to enhance the detection of 1-MNA, especially when using fluorescence detection.

Experimental Protocol:

- Sample Preparation (Plasma):

- To a 100 μ L plasma sample, add an internal standard (e.g., N1-ethylnicotinamide).
- Deproteinize the sample by adding 20% trichloroacetic acid (TCA), vortex, and centrifuge.
- Collect the supernatant for derivatization.
- Derivatization:
 - To the supernatant, add acetophenone and NaOH, and incubate on ice.
 - Add formic acid and incubate on ice.
 - Heat the sample in a boiling water bath to form the fluorescent derivative[11][12].
- HPLC Analysis:
 - Column: C18 reversed-phase column (e.g., Nucleosil 100-C18)[12].
 - Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent like sodium heptanesulfonate, adjusted to an acidic pH[12].
 - Flow Rate: Typically 1 mL/min[12].
 - Detection:
 - UV detection at approximately 264 nm[7].
 - Fluorescence detection with excitation at ~366 nm and emission at ~418 nm[11][12].

Workflow for HPLC Analysis:



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Caption: Workflow for the HPLC-based quantification of 1-MNA.

LC-MS/MS Method for 1-MNA Quantification

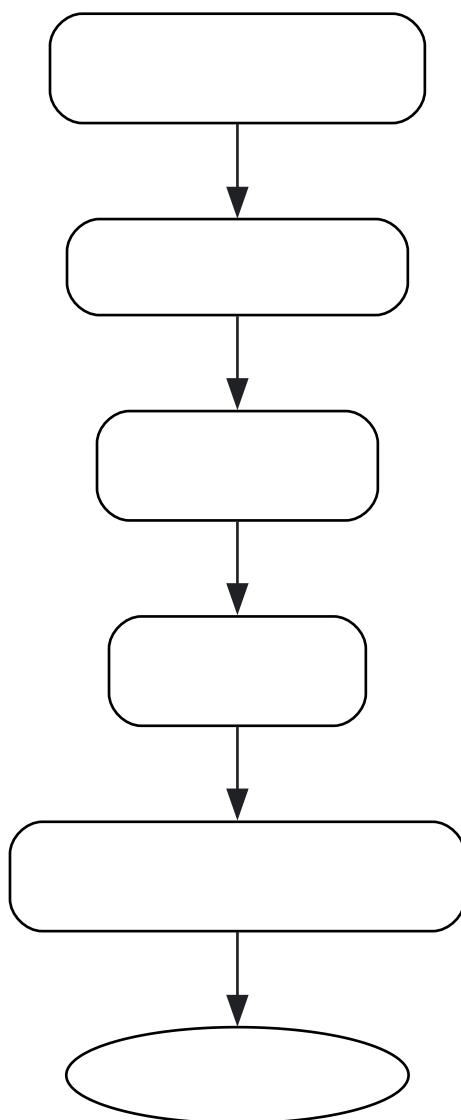
LC-MS/MS offers high sensitivity and selectivity for the direct measurement of 1-MNA without the need for derivatization.

Experimental Protocol:

- Sample Preparation (Serum/Plasma):

- To a 50 μ L serum or plasma sample, add an internal standard (e.g., N'-methylnicotinamide or a stable isotope-labeled 1-MNA).
- Precipitate proteins by adding a threefold volume of acetonitrile, vortex, and centrifuge[3][13].
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 or CN column[3][14].
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile)[3][14].
 - Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - MRM Transitions: Monitor the precursor to product ion transitions for 1-MNA (e.g., m/z 137.1 \rightarrow 94.1) and the internal standard[3].

Workflow for LC-MS/MS Analysis:



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Caption: Workflow for the LC-MS/MS-based quantification of 1-MNA.

Conclusion

1-Methyl-nicotinamide Methosulphate, through its active cation 1-MNA, is a promising endogenous molecule with significant therapeutic potential. Its roles in key signaling pathways related to inflammation, thrombosis, and vascular health are of particular interest to the scientific and drug development communities. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of 1-MNA in preclinical and clinical research. Further investigation into the synthesis, formulation, and biological effects of **1-Methyl-nicotinamide Methosulphate** is warranted to fully elucidate its therapeutic utility.

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